molecular formula C5H4INO B080090 2-Hydroxy-5-iodopyridine CAS No. 13472-79-2

2-Hydroxy-5-iodopyridine

Cat. No. B080090
CAS RN: 13472-79-2
M. Wt: 221 g/mol
InChI Key: ZDJUNNCVIDKJAN-UHFFFAOYSA-N
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Description

2-Hydroxy-5-iodopyridine is a compound that has garnered interest in various chemical research areas due to its potential as a building block in organic synthesis. This compound is related to pyridine derivatives, which are notable for their applications in medicinal chemistry, coordination chemistry, and materials science.

Synthesis Analysis

The synthesis of 2-Hydroxy-5-iodopyridine and related compounds often involves halogenation reactions, where iodination is a key step. For instance, derivatives like 3-amino-5-bromo-2-iodopyridine can be synthesized via the reaction of 3-amino-5-bromopyridine with N-iodosuccinimide, showcasing the versatility of iodine incorporation into pyridine rings (Bunker et al., 2008).

Molecular Structure Analysis

The molecular structure of 2-Hydroxy-5-iodopyridine derivatives often features significant intermolecular interactions, such as hydrogen bonding and π-stacking, which stabilize the crystal structure. These interactions are crucial for understanding the compound's reactivity and properties (Polson et al., 2013).

Chemical Reactions and Properties

2-Hydroxy-5-iodopyridine undergoes various chemical reactions, highlighting its reactivity towards nucleophilic and electrophilic agents. For example, the synthesis of methyl 5-iodopyridine-2-carboximidate demonstrates the compound's ability to react with amino groups, introducing heavy atoms into specific sites in proteins, which is a method for preparing heavy-atom isomorphous derivatives of proteins (Riley & Perham, 1973).

Scientific Research Applications

  • Formation of Iodo[1,3]dioxolo[4,5-c]pyridine Derivatives :

    • 2-Hydroxy-5-iodopyridine can undergo unexpected reactions to form iodo[1,3]dioxolo[4,5-c]pyridine derivatives through a process known as the Hofmann–Löffler–Freytag reaction. This finding highlights its potential in synthesizing complex pyridine-containing macrocycles (Lechel et al., 2012).
  • Copper-Catalyzed Selective C–N Bond Formation :

    • In the presence of copper catalysts, 2-Hydroxy-5-iodopyridine shows excellent yields in C–N bond formation, indicating its usefulness in synthesizing aminated pyridine derivatives (Roy et al., 2017).
  • Iodination Methods :

    • Research indicates effective methods for iodinating monohydroxypyridines to form monohydroxyiodopyridines, including 2-Hydroxy-5-iodopyridine, which can serve as a key intermediate in various chemical syntheses (Broekman & Tendeloo, 2010).
  • Vibrational Spectra Analysis :

    • Studies on the vibrational spectra of 2-amino-5-iodopyridine, a related compound, using Fourier transform Raman and infrared spectroscopy, could provide insights applicable to the spectroscopic study of 2-Hydroxy-5-iodopyridine (Sundaraganesan et al., 2007).
  • Anticancer Activity :

    • Derivatives of hydroxy-iodopyridine, such as 5-Hydroxy-2-formylpyridine thiosemicarbazone, have shown potential anticancer activity, suggesting possible medicinal applications for related compounds (Blanz & French, 1968).
  • Preparation and Reactivity Studies :

    • Research on the preparation and reactivity of 2-iodylpyridines, which are closely related to 2-Hydroxy-5-iodopyridine, offers insights into the potential reactivity and applications of the latter in organic synthesis and catalysis (Yoshimura et al., 2011).
  • Photolytic Degradation Studies :

    • Studies on the photolytic degradation of 2-hydroxypyridine, a structurally related compound, under UV irradiation, can provide a basis for understanding the environmental fate and degradation pathways of 2-Hydroxy-5-iodopyridine (Stapleton et al., 2009).

Safety And Hazards

2-Hydroxy-5-iodopyridine is classified as causing skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

properties

IUPAC Name

5-iodo-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4INO/c6-4-1-2-5(8)7-3-4/h1-3H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDJUNNCVIDKJAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80332659
Record name 2-Hydroxy-5-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-5-iodopyridine

CAS RN

13472-79-2
Record name 2-Hydroxy-5-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-5-iodopyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
FW Broekman, HJC Tendeloo - Recueil des Travaux …, 1962 - Wiley Online Library
… 1.84 g of crude 2-hydroxy-5-iodopyridine separated from the … 2.0 1 g of crude 2-hydroxy-5-iodopyridine were obtained. The … 0.82 g of crude 2-hydroxy-5-iodopyridine were obtained. The …
Number of citations: 14 onlinelibrary.wiley.com
S Roy, B Paul, A Mukherjee, B Kundu, A Talukdar - RSC advances, 2017 - pubs.rsc.org
… using 2-amino-5-iodopyridine and 2-hydroxy-5-iodopyridine (Table 4). The substrates include … The amination reaction between 2-amino-5-iodopyridine and 2-hydroxy-5-iodopyridine …
Number of citations: 3 pubs.rsc.org
H Yu, L Ren, X Huang, M Xie, J He… - … Chemistry and Physics, 2019 - acp.copernicus.org
… -2-propenoic acid, 3-iodo-benzoic acid and 2-hydroxy-5-iodopyridine. I − , I 3 - and iodide–… in ESI+ mode were quantified with 2-hydroxy-5-iodopyridine by assuming these aromatic or …
Number of citations: 53 acp.copernicus.org
KJ Edgar, SN Falling - The Journal of Organic Chemistry, 1990 - ACS Publications
(16) I2/T10Ac: Cambie, RC; Rutledge, PS; Smith-Palmer, T.; Woodgate, PDJ Chem. Soc., Perkin Trans. 1 1976, 1161. possible, in fair to excellent yields. 17 Our method is based on the …
Number of citations: 226 pubs.acs.org
NEW TECTONS - central.bac-lac.gc.ca
L'association spontanke de certaines categories de mol~ cules par le biais d'interactions non-covalentes pour former des assemblages ou des structures supramoliculaires, est …
Number of citations: 5 central.bac-lac.gc.ca
G Spólnik, P Wach, Z Wróbel, W Danikiewicz - Science of The Total …, 2020 - Elsevier
… Four of these were identified as follows: iodoacetic acid, 3-iodoacrylic acid (no information was given about the isomer, E or Z), 3-iodobenzoic acid and 2-hydroxy-5-iodopyridine. Our …
Number of citations: 5 www.sciencedirect.com
GC HOPKINS - 1967 - search.proquest.com
Direct alkylation is one of several methods available for the synthesis of alkyl derivatives of hydroxy-substituted pyrimidines, pyridines, and related heterocycles. Alkylation generally …
Number of citations: 2 search.proquest.com
OJ Shiels, JA Turner, PD Kelly, SJ Blanksby… - Faraday …, 2022 - pubs.rsc.org
Gas phase ion–molecule reactions are central to chemical processes across many environments. A feature of many of these reactions is an inverse relationship between temperature …
Number of citations: 2 pubs.rsc.org
WY Gao, AA Ezazi, CH Wang, J Moon, C Abney… - …, 2019 - ACS Publications
… Exchange reactions were carried out with 4-iodobenzoic acid (4-I-HOBz), 4-iodobenzamide (4-IH 2 NBz), 2-hydroxy-4-iodopyridine (4-I-hp), 2-hydroxy-5-iodopyridine (5-I-hp), and 2-…
Number of citations: 11 pubs.acs.org
S Bevers, SB Ha, LW McLaughlin - Biochemistry, 1999 - ACS Publications
… 2-Hydroxy-5-iodopyridine (3). A mixture of 2-aminopyridine (1) (3.8 g, 0.4 mmol), periodic acid dihydrate (1.83 g, 8 mmol), and iodine (4.08 g, 4 mmol) was heated in a solution of acetic …
Number of citations: 5 pubs.acs.org

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